molecular formula C20H20BrClN2O B4174138 [2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride

[2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride

Cat. No. B4174138
M. Wt: 419.7 g/mol
InChI Key: GLZUCKCFONXILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride, also known as BPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating the mechanisms of various biological processes, and as a potential therapeutic agent for a range of diseases. In

Scientific Research Applications

[2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride has been used in a wide range of scientific research applications, including studies of neurotransmitter release, synaptic plasticity, and neuronal excitability. It has also been investigated as a potential therapeutic agent for diseases such as Parkinson's and Alzheimer's, due to its ability to modulate the activity of certain neurotransmitter systems in the brain. [2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride has also been used in studies of cancer cell growth and differentiation, and has shown promise as a potential anti-cancer agent.

Mechanism of Action

[2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride is believed to exert its effects through modulation of the activity of certain neurotransmitter systems in the brain, including the dopamine and acetylcholine systems. It has been shown to increase dopamine release in the striatum, and to enhance synaptic plasticity in the hippocampus. [2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
[2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride has been shown to have a range of biochemical and physiological effects, depending on the specific application. In studies of neurotransmitter release and synaptic plasticity, [2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride has been shown to enhance the activity of certain neurotransmitter systems, leading to increased neurotransmitter release and enhanced synaptic plasticity. In studies of cancer cell growth and differentiation, [2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride has been shown to induce apoptosis and inhibit cell cycle progression, leading to decreased cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

[2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride has several advantages as a tool for scientific research, including its ability to modulate the activity of specific neurotransmitter systems in the brain, its potential as a therapeutic agent for a range of diseases, and its ability to inhibit cancer cell growth and proliferation. However, there are also limitations to the use of [2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride in lab experiments, including the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.

Future Directions

There are several promising directions for future research on [2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride, including further studies of its mechanism of action, optimization of its synthesis and purification methods, and investigation of its potential as a therapeutic agent for various diseases. Additionally, the use of [2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride in combination with other compounds or therapies may enhance its effectiveness and broaden its potential applications. Overall, [2-(benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride represents a valuable tool for scientific research and a promising candidate for future therapeutic development.

properties

IUPAC Name

N-[(5-bromo-2-phenylmethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O.ClH/c21-19-6-7-20(24-15-17-4-2-1-3-5-17)18(12-19)14-23-13-16-8-10-22-11-9-16;/h1-12,23H,13-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZUCKCFONXILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNCC3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzyloxy)-5-bromobenzyl](4-pyridinylmethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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